Bicyclo[5.2.0]non-7-ene
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Overview
Description
Bicyclo[520]non-7-ene is an organic compound with the molecular formula C9H14 It is a bicyclic hydrocarbon, meaning it contains two interconnected rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.0]non-7-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.2.0]non-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound to its saturated counterpart.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bicyclo[5.2.0]non-7-ene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may be used in studying biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which bicyclo[5.2.0]non-7-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s strained bicyclic structure makes it reactive towards various reagents. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[4.3.0]nonane:
Norbornane (Bicyclo[2.2.1]heptane): A smaller bicyclic compound with a similar reactivity profile.
Uniqueness
Bicyclo[5.2.0]non-7-ene is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
65811-16-7 |
---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
bicyclo[5.2.0]non-1(9)-ene |
InChI |
InChI=1S/C9H14/c1-2-4-8-6-7-9(8)5-3-1/h6,9H,1-5,7H2 |
InChI Key |
FTMIIDGVLJDSPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC=C2CC1 |
Origin of Product |
United States |
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